methyl 5-[6-(1,3-benzodioxol-5-yl)-1-methyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-4-hydroxy-2-methylthiophene-3-carboxylate
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Overview
Description
METHYL 5-[6-(2H-1,3-BENZODIOXOL-5-YL)-1-METHYL-2,4-DIOXO-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-4-HYDROXY-2-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a benzodioxole moiety, a pyrrolopyrimidine core, and a thiophene carboxylate group.
Preparation Methods
The synthesis of METHYL 5-[6-(2H-1,3-BENZODIOXOL-5-YL)-1-METHYL-2,4-DIOXO-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-4-HYDROXY-2-METHYLTHIOPHENE-3-CARBOXYLATE involves multiple steps, typically starting with the preparation of the benzodioxole and pyrrolopyrimidine intermediates. The synthetic route often includes:
Pd-catalyzed C-N cross-coupling reactions: to form the pyrrolopyrimidine core.
Copper-catalyzed coupling reactions: to introduce the benzodioxole group.
Bromination and subsequent substitution reactions: to incorporate the thiophene carboxylate group.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
METHYL 5-[6-(2H-1,3-BENZODIOXOL-5-YL)-1-METHYL-2,4-DIOXO-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-4-HYDROXY-2-METHYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The benzodioxole and thiophene moieties can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
METHYL 5-[6-(2H-1,3-BENZODIOXOL-5-YL)-1-METHYL-2,4-DIOXO-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-4-HYDROXY-2-METHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent, particularly in targeting microtubules and inducing apoptosis in cancer cells.
Biological Research: The compound’s effects on cell cycle arrest and apoptosis make it a valuable tool for studying cellular mechanisms and pathways.
Industrial Applications: Its unique structure allows for the exploration of new materials and catalysts in industrial processes.
Mechanism of Action
The mechanism of action of METHYL 5-[6-(2H-1,3-BENZODIOXOL-5-YL)-1-METHYL-2,4-DIOXO-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-4-HYDROXY-2-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with microtubules, leading to the suppression of tubulin polymerization. This disruption of microtubule dynamics causes mitotic blockade and induces apoptosis in cancer cells . The compound’s molecular targets include tubulin and other proteins involved in cell cycle regulation.
Comparison with Similar Compounds
Similar compounds to METHYL 5-[6-(2H-1,3-BENZODIOXOL-5-YL)-1-METHYL-2,4-DIOXO-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-4-HYDROXY-2-METHYLTHIOPHENE-3-CARBOXYLATE include:
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles .
- (2E,4E)-Methyl 5-(benzo[d][1,3]dioxol-5-yl)penta-2,4-dienoate .
These compounds share structural similarities, such as the benzodioxole moiety, but differ in their core structures and functional groups
Properties
Molecular Formula |
C21H17N3O7S |
---|---|
Molecular Weight |
455.4 g/mol |
IUPAC Name |
methyl 5-[6-(1,3-benzodioxol-5-yl)-1-methyl-2,4-dioxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl]-4-hydroxy-2-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C21H17N3O7S/c1-8-12(20(27)29-3)16(25)17(32-8)13-14-18(24(2)21(28)23-19(14)26)22-15(13)9-4-5-10-11(6-9)31-7-30-10/h4-6,22,25H,7H2,1-3H3,(H,23,26,28) |
InChI Key |
GOJVDSNUPDDGDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(S1)C2=C(NC3=C2C(=O)NC(=O)N3C)C4=CC5=C(C=C4)OCO5)O)C(=O)OC |
Origin of Product |
United States |
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